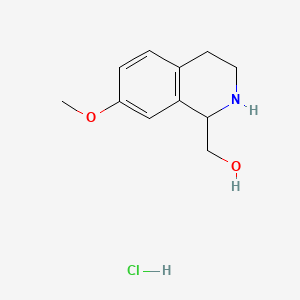
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolhydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolhydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-1,2,3,4-tetrahydroisoquinoline.
Reaction Conditions: The compound is synthesized through a series of chemical reactions, including reduction, alkylation, and hydrochloride salt formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and continuous processing techniques to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups.
科学研究应用
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and other diseases.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolhydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
7-Methoxy-1,2,3,4-tetrahydroisoquinoline: A closely related compound with a methoxy group at the same position.
(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol: A similar compound without the methoxy group.
Uniqueness
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolhydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which may influence its solubility, stability, and biological activity.
属性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC 名称 |
(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-9-3-2-8-4-5-12-11(7-13)10(8)6-9;/h2-3,6,11-13H,4-5,7H2,1H3;1H |
InChI 键 |
HOHAULHJRNUGOY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CCNC2CO)C=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



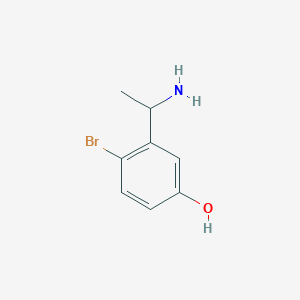
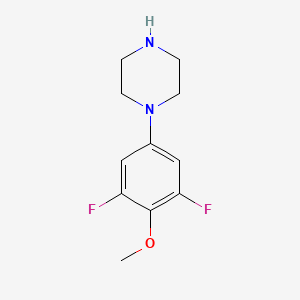
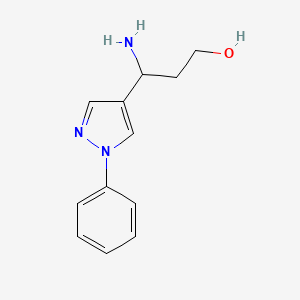
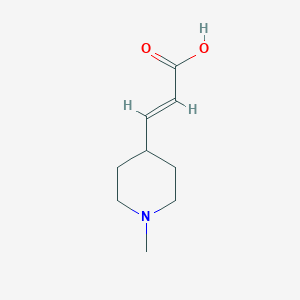



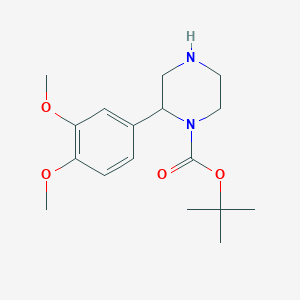
![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
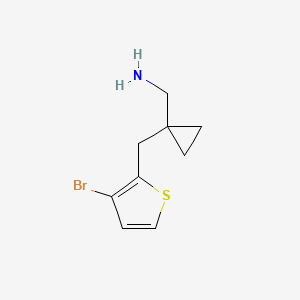
![rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B13592337.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
